1,4-Diaminocyclohexane-1-carboxylic acid
Overview
Description
1,4-Diaminocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H14N2O2. It is a derivative of cyclohexane, featuring two amino groups and a carboxylic acid group.
Preparation Methods
The synthesis of 1,4-diaminocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1,4-cyclohexanedione with excess ammonia, followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Diaminocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield cyclohexane derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions, forming derivatives with various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Diaminocyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 1,4-diaminocyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The carboxylic acid group can also participate in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1,4-Diaminocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Diaminocyclohexane: This compound has amino groups at the 1 and 2 positions, leading to different chemical properties and reactivity.
1,4-Diaminocyclohexane: Lacks the carboxylic acid group, resulting in distinct applications and mechanisms of action.
Cyclohexane-1,4-dicarboxylic acid: Contains two carboxylic acid groups, which significantly alter its chemical behavior and uses.
The unique combination of amino and carboxylic acid groups in this compound makes it particularly versatile and valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,4-diaminocyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-1-3-7(9,4-2-5)6(10)11/h5H,1-4,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXVAESNIUKCIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901288642 | |
Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-41-5 | |
Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40951-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diaminocyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901288642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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